3-(2,6-Difluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,6-Difluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanoic acid group. One common method is the Claisen condensation, where 2,6-difluorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(2,6-Difluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxopropanoic acid moiety can participate in various biochemical reactions. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in the acetic acid moiety.
3-(2,6-Difluorophenyl)-2-oxobutanoic acid: Similar structure with an additional carbon in the oxoacid chain.
2,6-Difluorobenzaldehyde: Precursor in the synthesis of 3-(2,6-Difluorophenyl)-2-oxopropanoic acid.
Uniqueness
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H6F2O3 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
IDRZKSMSEYLLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)C(=O)O)F |
Origin of Product |
United States |
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